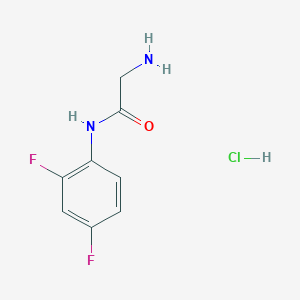

2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride

Descripción

BenchChem offers high-quality 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-N-(2,4-difluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBFOHXXTAEYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: 2-Amino-N-(2,4-difluorophenyl)acetamide Hydrochloride

Executive Summary

The incorporation of fluorinated aromatic motifs into small-molecule therapeutics is a cornerstone of modern medicinal chemistry. 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride (CAS: 1993057-84-3)[1], also known as N1-(2,4-difluorophenyl)glycinamide hydrochloride, serves as a highly versatile, bifunctional building block. This whitepaper provides an authoritative, mechanistic guide to the structural properties, optimized synthetic methodologies, and drug discovery applications of this critical intermediate.

Chemical Identity & Structural Rationale

Understanding the physicochemical properties of a building block is essential for predicting its behavior during library synthesis and biological screening.

Mechanistic Insight: The Role of the 2,4-Difluoro Motif

The substitution of hydrogen with fluorine at the 2- and 4-positions of the phenyl ring serves dual purposes in drug design:

-

Pharmacokinetic Stability: Fluorine blocks common sites of cytochrome P450-mediated aromatic oxidation, significantly increasing the metabolic half-life of the resulting drug candidate.

-

Electronic Modulation: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. This reduces the basicity of the aniline nitrogen, which has profound implications for synthesis (necessitating highly active coupling reagents) and modulates the hydrogen bond donor capacity of the resulting amide.

Quantitative Data: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride |

| CAS Number | 1993057-84-3[1] |

| Related CAS (Free Base) | 189138-15-6[2] |

| Molecular Formula | C8H9ClF2N2O |

| Molecular Weight | 222.62 g/mol |

| Free Base Exact Mass | 186.06 g/mol |

| Appearance | White to off-white crystalline powder |

Optimized Synthetic Methodology

To synthesize 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride with high purity (>98%) suitable for pharmaceutical library generation, a two-step sequence utilizing Boc-protected glycine is preferred over the direct alkylation of 2,4-difluoroaniline. Direct alkylation often suffers from over-alkylation and difficult chromatographic purification.

Experimental Parameters

| Reaction Step | Reagents & Equivalents | Temperature | Time | Validation Metric |

| Amide Coupling | 2,4-Difluoroaniline (1.0 eq), Boc-Glycine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq) | 0 °C to RT | 12 h | LC-MS:[M+H]+ = 287.1 |

| Deprotection | Boc-Intermediate (1.0 eq), 4M HCl in Dioxane (10.0 eq) | RT | 4 h | White precipitate formation |

Step-by-Step Protocol & Causality

Step 1: Amide Coupling (Synthesis of the Boc-Protected Intermediate)

-

Protocol: Charge a dry flask with Boc-Glycine (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 15 minutes to pre-activate the carboxylic acid. Cool to 0 °C, slowly add 2,4-difluoroaniline (1.0 eq), and stir at room temperature for 12 hours.

-

Causality: Because 2,4-difluoroaniline is electron-deficient and poorly nucleophilic, standard carbodiimide coupling (e.g., EDC/HOBt) results in sluggish kinetics. We employ HATU, a highly active uronium-based coupling agent, to overcome this electronic barrier and drive the reaction to completion.

Step 2: Boc Deprotection & Self-Validating Salt Formation

-

Protocol: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise. Stir vigorously for 4 hours. Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum.

-

Causality & Validation: Deprotection using HCl in dioxane simultaneously removes the Boc group and protonates the primary amine. Because the target hydrochloride salt is insoluble in the DCM/dioxane mixture, it precipitates directly out of solution. This creates a self-validating system —the physical formation of the precipitate indicates successful deprotection and allows for isolation via simple filtration, bypassing tedious chromatography.

Fig 1. Optimized, self-validating synthetic workflow for 2-Amino-N-(2,4-difluorophenyl)acetamide HCl.

Applications in Drug Discovery

The primary amine and the fluorinated aromatic ring make this compound an ideal precursor for synthesizing complex heterocycles and sulfonamide-based therapeutics. Glycinamide derivatives have been extensively explored as potent fungicidal agents, kinase inhibitors, and CNS-active compounds. For instance, recent structure-activity relationship (SAR) studies have demonstrated that substituting the glycinamide core with various sulfonyl chlorides yields N-aryl glycinamide sulfonamides that exhibit strong biological activity by disrupting specific pathogenic pathways, such as those in Botrytis cinerea[3].

Fig 2. Application workflow of the glycinamide core in drug discovery and lead optimization.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch before integration into high-throughput library synthesis, the following analytical validations must be met:

-

LC-MS Analysis: The mass spectrum must confirm the free base mass [M+H]+ at m/z 187.1.

-

1H NMR (DMSO-d6): The primary amine salt will appear as a broad singlet integrating to 3 protons around 8.0–8.5 ppm. The amide proton will appear highly deshielded (>10 ppm) due to the electron-withdrawing difluorophenyl ring. The aromatic protons will exhibit characteristic complex multiplet splitting patterns due to H-F coupling.

References

-

MDPI Molecules. "Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea." Molecules 2018, 23(4), 740. URL:[Link]

Sources

Synthesis pathway of 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-Amino-N-(2,4-difluorophenyl)acetamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The narrative delves into the strategic selection of the synthetic route, a detailed mechanistic explanation of each reaction step, and a field-proven, step-by-step experimental protocol. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to ensure both reproducibility and a deep understanding of the process. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically grounded method for the preparation of this key intermediate.

Introduction and Strategic Pathway Selection

2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride is a fluorinated aromatic compound whose structural motifs are of significant interest in the design of bioactive molecules. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity, while the amino acetamide moiety provides a versatile handle for further chemical modifications.[1]

A thorough retrosynthetic analysis points towards a highly efficient and logical two-step synthetic strategy, commencing from readily available starting materials. The primary disconnection is at the C-N bond of the primary amine, suggesting a nucleophilic substitution reaction on a haloacetamide precursor. This precursor, in turn, can be readily synthesized from 2,4-difluoroaniline.

This guide focuses on a three-stage process:

-

Acylation: Formation of an amide bond between 2,4-difluoroaniline and chloroacetyl chloride to yield the key intermediate, 2-Chloro-N-(2,4-difluorophenyl)acetamide.

-

Amination: Nucleophilic substitution of the chloride in the intermediate with an ammonia source to form the free base, 2-Amino-N-(2,4-difluorophenyl)acetamide.

-

Salt Formation: Conversion of the free base to its hydrochloride salt to improve stability, crystallinity, and handling properties.

This pathway is selected for its high efficiency, use of cost-effective reagents, and straightforward, scalable procedures.

Synthesis Pathway Overview

The selected synthetic route is a classic and reliable method for the preparation of N-aryl aminoacetamides. The workflow is designed for clarity and successful implementation in a standard laboratory setting.

Caption: Visual workflow of the three-stage synthesis pathway.

Mechanistic Insights and Rationale

A core tenet of robust process development is understanding the underlying mechanism of each transformation. This knowledge allows for informed decisions regarding reaction conditions and troubleshooting.

Step 1: Synthesis of 2-Chloro-N-(2,4-difluorophenyl)acetamide (Intermediate)

This step involves the formation of an amide bond via nucleophilic acyl substitution.

-

Mechanism: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[2] The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. This reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting aniline, rendering it non-nucleophilic.

-

Causality of Experimental Choices:

-

Reagent: Chloroacetyl chloride is an excellent acylating agent due to the high electrophilicity of its carbonyl carbon, enhanced by the two electron-withdrawing chlorine atoms.

-

Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to scavenge the HCl produced during the reaction. This neutralization prevents the deactivation of the starting aniline and drives the reaction to completion.

-

Solvent: Aprotic solvents like dioxane, toluene, or dichloromethane are typically used to avoid competitive reactions with the highly reactive acyl chloride.[3][4]

-

Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to proceed at room temperature.[5]

-

Step 2: Synthesis of 2-Amino-N-(2,4-difluorophenyl)acetamide (Free Base)

This transformation is a classic nucleophilic substitution (SN2) reaction.

-

Mechanism: The nitrogen atom of ammonia, a potent nucleophile, attacks the carbon atom bearing the chlorine. This attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride ion in a single, concerted step.

-

Causality of Experimental Choices:

-

Reagent: An aqueous or alcoholic solution of ammonia is used as the nitrogen source. A large excess of ammonia is critical. This high concentration ensures that the newly formed primary amine product is less likely to act as a nucleophile itself and react with another molecule of the chloroacetamide intermediate, which would lead to undesired dialkylated byproducts.[4]

-

Solvent: The reaction is typically run in a solvent that can dissolve both the haloacetamide intermediate and accommodate the ammonia solution, such as ethanol or directly in concentrated aqueous ammonia.

-

Temperature: Gentle heating (e.g., 40-60°C) is often employed to increase the reaction rate.[4]

-

Step 3: Formation of the Hydrochloride Salt

This is a straightforward acid-base reaction to isolate the final product.

-

Mechanism: The basic amino group of the free base is protonated by hydrochloric acid to form the corresponding ammonium salt.

-

Causality of Experimental Choices:

-

Reagent: A solution of hydrogen chloride in an organic solvent (e.g., isopropanol, dioxane, or diethyl ether) is used. This allows for the precipitation of the salt from a medium in which it has low solubility, facilitating easy isolation.[6][7]

-

Benefit: The resulting hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the often oily or less stable free base. It also enhances the compound's solubility in aqueous media.

-

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chloroacetyl chloride is highly corrosive and lachrymatory.

Step 1: 2-Chloro-N-(2,4-difluorophenyl)acetamide

-

To a stirred solution of 2,4-difluoroaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of aniline) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq.) in DCM dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1N HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-Chloro-N-(2,4-difluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a solid product.[3]

Step 2 & 3: 2-Amino-N-(2,4-difluorophenyl)acetamide Hydrochloride

-

Dissolve the purified 2-Chloro-N-(2,4-difluorophenyl)acetamide (1.0 eq.) in a minimal amount of ethanol and place it in a pressure-rated vessel.

-

Add a large excess of concentrated aqueous ammonia (28-30%, approx. 20-30 eq.).[4]

-

Seal the vessel and heat the mixture to 50 °C with stirring for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ammonia and ethanol.

-

Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base, 2-Amino-N-(2,4-difluorophenyl)acetamide.

-

Dissolve the crude free base in a minimal amount of isopropanol or ethyl acetate.

-

Slowly add a 2M solution of HCl in isopropanol or diethyl ether dropwise with vigorous stirring until the solution becomes acidic (test with pH paper).

-

A precipitate will form. Continue stirring for 30 minutes at room temperature, then cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride as a solid.

Data Summary and Characterization

The following table summarizes key quantitative data for the intermediate and final product.

| Parameter | 2-Chloro-N-(2,4-difluorophenyl)acetamide | 2-Amino-N-(2,4-difluorophenyl)acetamide HCl |

| Molecular Formula | C₈H₆Cl F₂NO | C₈H₉Cl F₂N₂O |

| Molecular Weight | 205.59 g/mol | 222.63 g/mol |

| Typical Yield | > 85% | > 70% (from intermediate) |

| Appearance | White to off-white solid | White to off-white crystalline solid |

| Key Analytical Methods | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |

Analytical Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity.[8] Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure, and Mass Spectrometry (MS) will verify the molecular weight. For amino compounds, derivatization techniques may be employed for certain analytical methods if needed.[9][10]

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and well-documented approach for the laboratory-scale synthesis of 2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride. By understanding the rationale behind each step—from the choice of acylating agent and base in the acylation step to the use of excess nucleophile in the amination stage—researchers can confidently reproduce and, if necessary, adapt this protocol. This self-validating system, grounded in fundamental principles of organic chemistry, provides a reliable method for accessing a key building block for further research and development in the pharmaceutical sciences.

References

-

ResearchGate. (n.d.). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

European Patent Office. (n.d.). EP 0326240 B1 - 2-Amino acetamide derivatives. Retrieved from [Link]

-

PMC. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Dove Medical Press. (2023). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Retrieved from [Link]

-

PMC. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

PMC. (n.d.). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Retrieved from [Link]

-

Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-(2-thiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide derivatives 5a-d. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-CHLORO ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide,N-(2,4-difluorophenyl)-. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

PMC. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

Agilent. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

Sources

- 1. 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride | 1046757-30-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 7. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 8. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 10. agilent.com [agilent.com]

An In-Depth Technical Guide to the Mechanisms of Action of N-Aryl Acetamide Derivatives

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The N-aryl acetamide core is a quintessential example of such a scaffold. Its structural simplicity—an acetamide group linked to an aromatic ring—belies its profound versatility, enabling the generation of vast chemical libraries with diverse pharmacological activities.[1] Derivatives of this core structure are foundational to numerous therapeutic areas, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[1][2]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the multifaceted mechanisms of action employed by N-aryl acetamide derivatives. We will dissect the key molecular interactions, signaling pathways, and enzymatic targets that these compounds modulate. Furthermore, this guide provides detailed experimental protocols, grounded in established scientific practice, to empower researchers in their own investigations to elucidate the mechanisms of novel derivatives. By synthesizing field-proven insights with rigorous scientific data, we aim to provide a definitive resource for understanding and harnessing the therapeutic potential of this remarkable class of molecules.

Section 1: The N-Aryl Acetamide Scaffold: A Foundation for Pharmacological Diversity

The N-aryl acetamide structure is characterized by an aryl (aromatic) ring connected to the nitrogen atom of an acetamide group. This arrangement provides a robust yet flexible backbone for chemical modification. The biological activity of these derivatives is not inherent to the core alone but is exquisitely tuned by the nature and position of substituents on both the aryl ring and the acetamide's alpha-carbon.

The structure-activity relationship (SAR) is a critical concept for this class. For instance, the addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy groups) to the aryl ring can drastically alter the compound's electronic properties, lipophilicity, and steric profile.[3][4] These changes directly influence how the molecule binds to its biological target, affecting its potency and selectivity.[5]

Section 2: Multifaceted Mechanisms of Action

The therapeutic potential of N-aryl acetamides stems from their ability to engage a wide array of biological targets. Their mechanisms are best understood when categorized by their primary pharmacological effect.

Antimicrobial Activity: Targeting Essential Bacterial and Fungal Pathways

A primary mechanism for the antimicrobial effects of N-aryl acetamides is the inhibition of essential microbial enzymes.

-

Metallo-β-Lactamase (MBL) Inhibition: Certain N-aryl mercaptoacetamide derivatives act as potent inhibitors of MBLs, such as NDM-1, VIM-1, and IMP-7.[6] These bacterial enzymes are a major source of antibiotic resistance as they hydrolyze β-lactam antibiotics. By inhibiting MBLs, these derivatives can restore the efficacy of antibiotics like imipenem against resistant bacterial strains.[6]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is necessary for the synthesis of DNA, RNA, and certain amino acids.[2] Some N-aryl acetamide derivatives with sulfonamide moieties have been shown to bind to and inhibit DHFR, thereby halting microbial growth.[7]

-

Urease Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have demonstrated significant urease inhibitory activity.[8] Molecular docking studies suggest these compounds bind to the non-metallic active site of the urease enzyme, preventing its catalytic function which is important for the survival of certain pathogens like Helicobacter pylori.[8]

| Derivative Class | Target Enzyme | Example Organism | IC₅₀ Values | Reference |

| N-Aryl Mercaptoacetamides | Metallo-β-Lactamases (MBLs) | Klebsiella pneumoniae | 0.65 - 2.2 µM | [6] |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Jack Bean Urease | 16.5 µg/mL | [8] |

| Sulfonamide-containing Acetamides | Dihydrofolate Reductase (DHFR) | E. coli, S. aureus | Not specified | [7] |

Anticancer Activity: Inducing Cell Death and Inhibiting Proliferation

The anticancer effects of N-aryl acetamides are often mediated by their ability to trigger programmed cell death, or apoptosis, in malignant cells.

-

Induction of Apoptosis: Phenylacetamide derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[9] This includes upregulating pro-apoptotic proteins like Bax and FasL, downregulating anti-apoptotic proteins like Bcl-2, and activating executioner enzymes such as caspase-3.[9] This cascade of events leads to the systematic dismantling of the cancer cell.

-

Cytotoxicity: Many derivatives exhibit direct cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7, MDA-MB-468), pancreatic (PANC-1), and liver (HepG2) cancers.[9][10][11] The potency is highly dependent on the substitution pattern on the aryl ring, with specific moieties conferring enhanced activity against particular cell lines.[9][12]

In Silico Analysis: Molecular Docking

-

Causality: Before committing to costly and time-consuming synthesis and testing, molecular docking is used to predict whether a designed molecule can physically fit into the active site of a target protein and to estimate its binding affinity. This helps prioritize the most promising candidates for synthesis. [8][13][14]

-

Protocol: Molecular Docking Workflow

-

Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., α-glucosidase, COX-II) from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the N-aryl acetamide derivative. Minimize its energy to achieve a stable conformation.

-

Grid Generation: Define the binding site (the "docking box") on the protein, typically centered on the known active site or a predicted binding pocket.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide). The software will systematically try to fit the ligand into the docking box in various conformations and orientations.

-

Analysis: Analyze the results. The primary outputs are the binding energy (a score indicating affinity) and the predicted binding pose. The pose is visually inspected to identify key interactions like hydrogen bonds and hydrophobic contacts, which can explain the observed activity and guide further SAR studies. [13]

-

In Vitro Evaluation: Quantifying Biological Activity

-

Causality: In vitro assays are essential for confirming the biological activity predicted by in silico models and for quantifying a compound's potency, typically by determining its IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). [15]

-

Protocol: α-Glucosidase Inhibition Assay [16] 1. Materials: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer (pH 6.8), test compounds (dissolved in DMSO), and a 96-well plate reader. 2. Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor (e.g., acarbose) in the phosphate buffer. 3. Assay Procedure:

- To each well of a 96-well plate, add 50 µL of the test compound solution.

- Add 40 µL of the α-glucosidase solution (0.1 U/mL) to each well and incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding 10 µL of the pNPG substrate solution.

- Incubate the plate at 37°C for another 20 minutes.

- Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

- Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic reaction.

- Data Analysis: Calculate the percentage of inhibition for each concentration relative to a control (containing DMSO instead of the compound). Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Protocol: Cytotoxicity Assessment (MTT Assay) [15] 1. Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with various concentrations of the N-aryl acetamide derivatives for a specified period (e.g., 24, 48, or 72 hours). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate. 4. Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. 5. Data Acquisition: Measure the absorbance at a wavelength of ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells. 6. Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

In Vivo Validation: Assessing Efficacy in a Biological System

-

Causality: While in vitro assays confirm activity at a molecular or cellular level, they do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex interactions within a whole organism. In vivo models are crucial for validating the therapeutic potential of a compound in a living system. [17]

-

Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory) [18][19] 1. Animals: Use a suitable rodent model, such as Sprague-Dawley rats. 2. Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week. 3. Grouping: Divide the animals into groups: a negative control (vehicle only), a positive control (a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the N-aryl acetamide derivative). 4. Administration: Administer the test compounds and control drugs orally or via intraperitoneal injection. 5. Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of 1% carrageenan solution into the sub-plantar region of one hind paw of each rat. 6. Measurement: Measure the volume of the injected paw using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours). 7. Analysis: The increase in paw volume represents the extent of the inflammatory edema. Calculate the percentage of inhibition of edema in the drug-treated groups compared to the negative control group. A significant reduction in paw swelling indicates potent anti-inflammatory activity.

Conclusion and Future Perspectives

The N-aryl acetamide scaffold is a testament to the power of core structures in medicinal chemistry. Its derivatives leverage a remarkable range of mechanisms, from the targeted inhibition of specific enzymes in microbes and viruses to the complex modulation of inflammatory and apoptotic pathways in mammalian cells. The ability to fine-tune the biological activity through rational chemical modification underscores the enduring appeal of this molecular framework.

Future research will likely focus on several key areas. The development of multi-target inhibitors, such as compounds that simultaneously tackle bacterial resistance and virulence, represents a promising strategy to combat complex diseases. [6]Additionally, a deeper integration of computational chemistry with high-throughput screening will accelerate the discovery of derivatives with optimized potency and improved pharmacokinetic and safety profiles. As our understanding of disease biology continues to evolve, the N-aryl acetamide scaffold is poised to remain a vital and highly productive platform for the development of the next generation of therapeutic agents.

References

-

Kohl, M. et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. PMC. Available at: [Link]

-

Rauf, A. et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. Available at: [Link]

-

Pore, S. K. et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Available at: [Link]

-

Khan, I. et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. PMC. Available at: [Link]

-

Chen, W. et al. (2010). Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]

-

Saleh, M. A. et al. (2023). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PMC. Available at: [Link]

-

Nguyen, T. T. H. et al. (2023). Studying the structure and evaluating α‐glucosidase inhibition of novel acetamide derivatives incorporating 4‐ethyl‐4H‐. Lirias. Available at: [Link]

-

Abdel-Latif, E. et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia. Available at: [Link]

-

Pore, S. K. et al. (2023). Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Publications. Available at: [Link]

-

Mortada, S. et al. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Taylor & Francis. Available at: [Link]

-

Pineda-Urbina, K. et al. (2024). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Publishing. Available at: [Link]

-

Wooten, D. et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PMC. Available at: [Link]

-

Khan, I. et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI. Available at: [Link]

-

Al-Ghorbani, M. et al. (2022). Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofolate red. SciSpace. Available at: [Link]

-

Lokey, R. S. et al. (2012). Determining the mode of action of bioactive compounds. PubMed. Available at: [Link]

-

Unknown. (2015). (PDF) Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. ResearchGate. Available at: [Link]

-

Boulet, C. et al. (2025). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. bioRxiv. Available at: [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link]

-

Unknown. (2014). Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. ResearchGate. Available at: [Link]

-

Manivannan, S. et al. (2025). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Ukaaz Publications. Available at: [Link]

-

Wang, Y. et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. ACS Publications. Available at: [Link]

-

Gürsoy, A. et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. Available at: [Link]

-

Unknown. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

-

Unknown. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]

-

Vinayak, A. et al. (2017). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. Available at: [Link]

-

Chaban, T. et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. Available at: [Link]

-

Iwata, H. et al. (2017). Elucidating the modes of action for bioactive compounds in a cell-specific manner by large-scale chemically-induced transcriptomics. PMC. Available at: [Link]

-

Nagaraj, A. et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. ijres.org. Available at: [Link]

-

Wang, Y. et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers. Available at: [Link]

-

Desai, K. R. et al. (2022). Studies on Acetamide Derivatives. Part-II. Preparation, Antimicrobial and Anthelmintic Activity of N-Arylaminoacetylbenzimidazole/ sulphadiazine or sulphamethazine and N-Arylbenzimidazol-1-yl/sulphadiazin-4-yl or sulphamethazin-4-yl/ acetamides. Zenodo. Available at: [Link]

-

Nevárez-Moorillón, G. V. & Rodriguez-Valdez, L. M. (Eds.). (n.d.). Natural Products Mechanism of Action: Theoretical and Experimental Approaches. MDPI. Available at: [Link]

-

Al-Ostath, O. A. M. et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PMC. Available at: [Link]

-

Khan, N. M. et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Available at: [Link]

-

Unknown. (n.d.). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). University of Rhode Island. Available at: [Link]

Sources

- 1. galaxypub.co [galaxypub.co]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. tandfonline.com [tandfonline.com]

- 18. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Whitepaper: Biological Targets and Mechanistic Profiling of Difluorophenylacetamide Derivatives

Executive Summary

The difluorophenylacetamide pharmacophore has emerged as a highly privileged scaffold in modern medicinal chemistry. By strategically incorporating two fluorine atoms onto a phenylacetamide core, drug developers can profoundly manipulate a molecule's electronic distribution, lipophilicity, and metabolic stability. This technical guide explores the primary biological targets of difluorophenylacetamide compounds—spanning from intramembrane proteases to G protein-coupled receptors (GPCRs)—and provides authoritative, self-validating experimental workflows for evaluating their pharmacological efficacy.

Pharmacophore Rationale: The Role of the Difluorophenylacetamide Moiety

The substitution of hydrogen with fluorine in the phenyl ring of acetamide derivatives is a deliberate design choice driven by causality in molecular recognition:

-

Metabolic Shielding: Fluorine atoms block oxidative metabolism (e.g., aromatic hydroxylation by CYP450 enzymes) at their substituted positions, significantly increasing the compound's metabolic half-life [[1]]().

-

Lipophilic Efficiency (LipE): The high electronegativity of fluorine lowers the pKa of the adjacent amide nitrogen while increasing the overall lipophilicity (LogP). This is critical for penetrating the blood-brain barrier (BBB), a necessity since the primary targets of these compounds reside within the central nervous system (CNS).

-

Conformational Locking: The stereoelectronic effects of the difluoro-substitution restrict the rotational freedom of the phenyl ring, pre-organizing the molecule into an optimal conformation for binding within deep, hydrophobic receptor pockets.

Primary Biological Targets & Mechanisms of Action

Gamma-Secretase and the Notch/APP Pathway

The most widely recognized application of the difluorophenylacetamide scaffold is in the inhibition of Gamma-Secretase. DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is the prototypical molecule in this class [[2]](). Gamma-secretase is a multi-subunit intramembrane protease complex (comprising presenilin, nicastrin, APH-1, and PEN-2) responsible for the cleavage of the Amyloid Precursor Protein (APP) and the Notch receptor 3. DAPT's 3,5-difluorophenyl group acts as a hydrophobic anchor, binding non-competitively to the S1' subsite of the presenilin catalytic core. This blockade prevents the generation of neurotoxic Aβ42 peptides and halts Notch signaling, which is utilized in studies of lymphoproliferative diseases and osteosarcoma cell proliferation 4.

Mechanism of Gamma-Secretase inhibition by DAPT in APP and Notch signaling pathways.

Metabotropic Glutamate Receptor 5 (mGlu5)

Negative allosteric modulators (NAMs) of the mGlu5 receptor are critical targets for treating anxiety, fragile X syndrome, and chronic pain. Researchers have explored 3,5-difluorophenylacetamide derivatives (such as prop-2-ynylidenecycloalkylamine analogues) as mGlu5 NAMs 1. The difluorophenylacetamide moiety inserts into the deep transmembrane allosteric pocket of the receptor. The meta-substitution of the fluorine atoms optimally fills this lipophilic cavity without inducing steric clashes, stabilizing the receptor in an inactive conformation and preventing glutamate-induced intracellular calcium mobilization.

Sigma-1 (σ1) Receptors

The σ1 receptor is an endoplasmic reticulum chaperone protein implicated in neuroprotection and psychosis. Derivatives such as N-(1-benzylpiperidin-4-yl)-2,4-difluorophenylacetamide exhibit high nanomolar affinity and selectivity for σ1 over σ2 and dopamine receptors [[5]](). The difluorophenyl group provides essential pi-stacking and hydrophobic interactions within the σ1 binding pocket. The specific 2,4-difluoro substitution pattern is mechanistically chosen to maximize steric hindrance against the σ2 receptor subtype, thereby achieving a highly favorable selectivity ratio 5.

Quantitative Target Affinity Profile

To facilitate cross-target comparison, the binding affinities and potencies of representative difluorophenylacetamide compounds are summarized below:

| Biological Target | Representative Compound | Assay System / Tissue | Affinity / Potency | Mechanism of Action |

| Gamma-Secretase | DAPT | HEK 293 Cells | IC50 = 20 nM | Protease Inhibition |

| Gamma-Secretase | DAPT | Human Primary Neurons | IC50 = 115 nM (Total Aβ) | Protease Inhibition |

| mGlu5 Receptor | Compound 39 (3,5-diF) | Recombinant Cells | Ki = 194 nM | Negative Allosteric Modulator |

| Sigma-1 (σ1) Receptor | Compound 14 (2,4-diF) | Guinea Pig Brain | High Affinity (Low nM) | Receptor Antagonism / Agonism |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Gamma-Secretase Cleavage Assay (Fluorometric)

This assay measures the direct inhibition of intramembrane proteolysis by difluorophenylacetamide compounds.

-

Membrane Isolation: Isolate membrane fractions from HeLa cells overexpressing wild-type APP. Causality: Gamma-secretase is an intramembrane protease; intact lipid bilayers are strictly required to maintain the active conformation of the multi-subunit presenilin complex.

-

Substrate Addition: Introduce a fluorogenic APP-derived peptide substrate (e.g., Nma-APPp-K(Dnp)). Causality: This allows for real-time kinetic monitoring of cleavage without the regulatory and safety burdens of radioactive labeling.

-

Compound Incubation & Controls: Incubate the membranes with varying concentrations of the difluorophenylacetamide test compound.

-

Self-Validation Step: Include a known potent inhibitor (e.g., L-685,458) as a positive control to define maximum inhibition (Emax) and a DMSO vehicle control to establish baseline uninhibited cleavage. This rules out false positives caused by compound autofluorescence.

-

-

Readout: Measure fluorescence (Ex: 355 nm, Em: 440 nm). Cleavage separates the fluorophore from the quencher, resulting in a signal proportional to enzyme activity.

Protocol 2: Radioligand Binding Assay for σ1 Receptors

This protocol determines the binding affinity (Ki) of difluorophenylacetamide derivatives for the σ1 receptor.

-

Tissue Selection: Homogenize Guinea pig brain tissue in ice-cold Tris-HCl buffer. Causality: Guinea pig brains express a uniquely high density of σ1 receptors compared to rat or mouse models, providing a superior signal-to-noise ratio 5.

-

Ligand Incubation: Incubate the homogenate with [3H]-(+)-pentazocine and the test compound at 25°C for 120 minutes. Causality: (+)-pentazocine is highly enantioselective for σ1 over σ2, preventing confounding readouts from the σ2 subtype 5. The 120-minute incubation ensures the system reaches thermodynamic equilibrium.

-

Non-Specific Binding (NSB) Definition: Self-Validation Step: Run parallel assays containing 10 µM Haloperidol. Haloperidol completely saturates all specific σ1 sites. Any remaining radioactive signal represents non-specific binding (e.g., ligand sticking to lipids), which must be subtracted to calculate specific binding.

-

Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: Difluorophenylacetamide compounds are highly lipophilic. Coating the filters with PEI neutralizes the negative charge of the glass, drastically reducing the non-specific binding of the test compounds to the filter matrix.

Step-by-step radioligand binding assay workflow for evaluating Sigma-1 receptor affinity.

References

-

Title: Dapt | C23H26F2N2O4 | CID 5311272 - PubChem - NIH Source: nih.gov URL: 2

-

Title: DAPT | 208255-80-5 - ChemicalBook Source: chemicalbook.com URL: 3

-

Title: Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands | Journal of Medicinal Chemistry Source: acs.org URL: 5

-

Title: Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 | Journal of Medicinal Chemistry Source: acs.org URL: 1

-

Title: Relaxin inhibits 177Lu-EDTMP associated cell death in osteosarcoma cells through notch-1 pathway Source: srce.hr URL: 4

Sources

Solubility Profile and Handling Guidelines for 2-Amino-N-(2,4-difluorophenyl)acetamide Hydrochloride

Executive Summary

2-Amino-N-(2,4-difluorophenyl)acetamide hydrochloride is a highly specialized pharmaceutical intermediate and building block. Structurally, it presents a fascinating dichotomy: it combines a highly polar, ionizable primary amine (formulated as a hydrochloride salt) with a strongly lipophilic 2,4-difluorophenyl moiety. This structural opposition creates a unique solubility profile that requires precise solvent selection during synthesis, formulation, and high-throughput screening (HTS). This whitepaper provides a comprehensive, mechanistic guide to its solubility dynamics in dimethyl sulfoxide (DMSO) and water, supported by self-validating experimental protocols.

Mechanistic Solubility Dynamics

As a Senior Application Scientist, it is critical to look beyond empirical observations and understand the causality of solvation. Solvent selection dictates whether a compound remains in a stable thermodynamic state or crashes out as a metastable precipitate.

The Role of Aqueous Solvation (Polar Protic)

The free base of similar fluorinated carboxamides exhibits poor aqueous solubility because hydrogen bonding from the amide is mathematically insufficient to overcome the hydrophobic penalty of the 1[1]. Converting the primary amine to a hydrochloride salt introduces a formal positive charge. This facilitates powerful ion-dipole interactions with water molecules, creating a robust hydration shell. The baseline pKa of the2 is approximately 8.20[2]. Therefore, maintaining an acidic to neutral pH is critical; if the pH exceeds 8.2, the amine deprotonates, the hydration shell collapses, and the lipophilic free base rapidly precipitates.

The Role of DMSO Solvation (Polar Aprotic)

DMSO is the gold standard for kinetic stock solutions. Its high dielectric constant ( ϵ≈47 ) and polar aprotic nature allow it to simultaneously solvate the hydrophobic aromatic ring and the polar amide/salt bridge. DMSO acts as a powerful hydrogen bond acceptor for the primary amine and amide protons, while its methyl groups interact favorably with the difluorophenyl ring via dispersion forces. This dual-action solvation makes DMSO the ideal solvent for preparing 3[3].

Fig 1. Solvation mechanisms of the hydrochloride salt in DMSO versus aqueous environments.

Quantitative Solubility Profile

The following table summarizes the structural properties and extrapolated solubility limits based on the behavior of the aminoacetamide hydrochloride core and the lipophilic impact of the fluorinated ring.

| Property | Value / Estimate | Causality / Note |

| Molecular Weight (Salt) | 222.62 g/mol | Includes the mass of the HCl counterion. |

| Molecular Weight (Base) | 186.16 g/mol | Free base mass. |

| Amine pKa | ~8.20 | Based on the glycinamide structural core. |

| Thermodynamic Aqueous Sol. | 10 - 30 mg/mL | Enhanced by HCl salt, limited by fluorophenyl lipophilicity. |

| Kinetic DMSO Sol. | > 50 mg/mL | Highly enhanced by polar aprotic solvation. |

| Optimal Aqueous pH | < 7.0 | Prevents deprotonation and free-base precipitation. |

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. The protocols below are designed to eliminate subjective bias and account for dynamic shifts in pH and metastable states.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard because it guarantees the system reaches true thermodynamic equilibrium. It avoids the metastable supersaturation artifacts often seen in solvent-shift methods. Self-Validating Mechanism: HCl salts can acidify unbuffered water upon dissolution, artificially increasing the apparent solubility of basic amines. This protocol includes a mandatory pH drift check to ensure the data reflects the intended formulation conditions.

Step-by-Step Methodology:

-

Preparation: Add an excess of the solid compound (e.g., 50 mg) to a glass vial containing 1.0 mL of the target aqueous medium (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate at a constant 25°C for 24 hours using an orbital shaker set to 300 rpm.

-

Validation (pH Check): Measure the pH of the suspension. If the pH has deviated by >0.5 units due to the HCl counterion, adjust back to 7.4 using 0.1 M NaOH and incubate for an additional 12 hours.

-

Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove micro-particulates.

-

Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a validated standard curve.

Protocol B: Kinetic Solubility Profiling via DMSO Stock (HTS Application)

Causality: In biological assays, compounds are stored in DMSO and rapidly diluted into aqueous buffers. We must determine the maximum concentration before the compound "crashes out" due to the sudden drop in solvent dielectric constant. Self-Validating Mechanism: Nephelometry (light scattering) is utilized instead of visual inspection. A sudden spike in turbidity mathematically validates the exact precipitation threshold, completely removing human error.

Step-by-Step Methodology:

-

Master Stock: Prepare a 50 mM master stock of the compound in 100% anhydrous DMSO.

-

Gradient Preparation: Perform a serial dilution of the stock in DMSO to create a concentration gradient (e.g., 0.1 mM to 50 mM).

-

Solvent Shift: Transfer 5 µL of each DMSO dilution into 245 µL of aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 2%).

-

Incubation: Incubate the plate at room temperature for 2 hours to allow any metastable supersaturated states to resolve into precipitates.

-

Validation (Nephelometry): Read the plate using a nephelometer. Plot turbidity (NTU) against compound concentration.

-

Threshold Determination: The kinetic solubility limit is mathematically defined as the highest concentration point immediately preceding a statistically significant increase in turbidity (>3 standard deviations above the buffer baseline).

Fig 2. Parallel self-validating workflows for kinetic and thermodynamic solubility profiling.

References

-

[1] Title: N-(2,4-Difluorophenyl)piperidine-2-carboxamide - Smolecule Source: Smolecule URL:

-

[3] Title: Application Note: 1H and 13C NMR Analysis of 2 ... - Benchchem Source: Benchchem URL:

-

[2] Title: Glycinamide hydrochloride | 1668-10-6 - ChemicalBook Source: ChemicalBook URL:

Sources

A Senior Application Scientist's Guide to the Thermal Stability and Decomposition of Acetamide Hydrochloride Salts

Executive Summary: The Criticality of Thermal Stability in Pharmaceutical Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured but a cornerstone of its viability as a therapeutic agent. For ionizable compounds, formation into a salt, such as acetamide hydrochloride, is a common strategy to enhance properties like solubility and bioavailability.[1][2] However, this modification introduces new considerations for thermal stability, which directly impacts shelf-life, storage conditions, and the safety and efficacy of the final drug product.[3][4] Hydrochloride salts, in particular, can exhibit unique decomposition pathways, including the potential loss of hydrogen chloride gas at elevated temperatures, which can alter the drug's solid-state properties and degradation profile.[1]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermal stability and decomposition of acetamide hydrochloride salts. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental design, ensuring a robust and scientifically sound approach to characterization. This document is grounded in established analytical techniques and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6]

Foundational Analytical Techniques: TGA and DSC

The primary tools for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][7][8] When used in concert, they provide a comprehensive picture of both mass changes and energetic transitions as a function of temperature.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time.[9][10] It is indispensable for identifying the onset temperature of decomposition, quantifying volatile content (like moisture or residual solvents), and determining the overall thermal stability of the compound.[11]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[3] This allows for the detection of thermal events such as melting, crystallization, and solid-state phase transitions, providing critical insights into the physical stability and potential polymorphism of the acetamide hydrochloride salt.[12]

The synergy between these techniques is paramount; TGA can identify a mass loss, while the corresponding DSC signal can determine whether that event is endothermic (e.g., evaporation, melting) or exothermic (e.g., oxidative decomposition).[13]

Experimental Design & Protocols: A Self-Validating Approach

A robust thermal analysis workflow is a self-validating system. This requires meticulous attention to instrument calibration, sample preparation, and the logical selection of experimental parameters.

Instrument Calibration: The Basis of Trustworthy Data

Before any sample analysis, both the TGA and DSC instruments must be rigorously calibrated.

-

TGA Calibration: The balance is calibrated using certified weights. The temperature is calibrated using materials with known Curie point transitions (e.g., alumel, nickel).[13]

-

DSC Calibration: Temperature and heat flow are calibrated using certified reference materials with known melting points and enthalpies of fusion, such as indium.[12][13]

Causality: Calibration ensures that the measured temperature and mass or heat flow values are accurate and traceable, forming the foundation of reliable and reproducible data.

Workflow for Thermal Characterization

The logical flow from sample preparation to data interpretation is crucial for a comprehensive analysis.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of acetamide hydrochloride.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the acetamide hydrochloride salt into a ceramic TGA pan. Maximizing the surface area of the sample in the pan can improve the resolution of weight loss events.[14]

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Causality: An inert nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the material's intrinsic thermal stability.[14] Using air could lead to different, often lower, decomposition temperatures.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above the final decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard practice that balances analysis time with the resolution of thermal events.[13] Faster rates can shift decomposition temperatures higher and merge distinct events, while slower rates may not be time-efficient.

-

-

Data Collection: Continuously record the sample mass and the first derivative of the mass change (DTG) as a function of temperature.[3] The DTG peak indicates the temperature of the maximum rate of mass loss.

-

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting, crystallization, and other phase transitions of acetamide hydrochloride.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the acetamide hydrochloride salt into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as the reference.

-

Causality: Hermetic sealing is crucial when analyzing hydrochloride salts. It contains any evolved HCl gas or moisture, preventing damage to the instrument sensor and ensuring that thermal events associated with volatilization are accurately measured.

-

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[3]

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.[15]

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Interpretation and Hypothetical Decomposition Pathway

While specific experimental data for acetamide hydrochloride is not abundant in public literature, we can postulate a likely decomposition pathway based on the known chemistry of acetamide and other hydrochloride salts.[1][16]

Analysis of Thermal Data

The data from TGA and DSC should be integrated to build a complete profile.

| Parameter | Technique | Typical Observation for an Organic HCl Salt | Significance |

| Initial Mass Loss | TGA | Small mass loss (<5%) at T < 120°C | Indicates presence of unbound water or residual solvent.[13] |

| Melting Point (Tm) | DSC | Sharp endothermic peak | A key physical property indicating purity. Broad peaks may suggest impurities. |

| Decomposition Onset (Tonset) | TGA | Temperature at which significant mass loss begins | Defines the upper limit of the material's thermal stability.[11] |

| Decomposition Event | DSC | May be endothermic or exothermic, often following melting | Indicates the energetic nature of the decomposition reactions. |

| Mass Loss Steps | TGA/DTG | One or more distinct steps in the TGA curve | Each step corresponds to the loss of a specific molecule or fragment (e.g., HCl, H₂O, etc.). |

Postulated Decomposition Pathway

For acetamide hydrochloride (CH₃CONH₃⁺Cl⁻), a plausible multi-step decomposition in an inert atmosphere is as follows:

-

Dehydrochlorination: The initial and most likely decomposition step for many hydrochloride salts is the loss of hydrogen chloride gas. This would occur at elevated temperatures, leaving behind neutral acetamide.

-

CH₃CONH₃⁺Cl⁻ (s) → CH₃CONH₂ (l/g) + HCl (g)

-

-

Acetamide Decomposition: The resulting acetamide, which melts around 80°C and boils at 221°C, would then decompose at higher temperatures.[17] The hydrolysis of acetamide under acidic or basic conditions yields acetic acid and ammonia, suggesting that thermal decomposition could yield various products through more complex pathways.[16]

Caption: Postulated thermal decomposition pathway.

Regulatory Context and Stability Studies

Understanding the intrinsic thermal stability through TGA/DSC is a form of stress testing, as described in ICH guideline Q1A(R2).[5] This data is foundational for designing long-term stability studies.[6][18] Formal stability studies are conducted under specific temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for extended periods to establish a re-test period or shelf life for the drug substance.[5][19] The insights gained from TGA/DSC, such as the onset of decomposition, help to set appropriate upper limits for manufacturing processes like drying and milling, and inform packaging and storage recommendations.[4][11]

Conclusion

The thermal characterization of acetamide hydrochloride is a multi-faceted process that relies on the synergistic application of TGA and DSC. By adopting a scientifically rigorous approach that emphasizes the causality behind experimental choices—from instrument calibration to the selection of atmospheric conditions—researchers can generate trustworthy and reliable data. This information is not only fundamental to understanding the intrinsic stability of the molecule but is also a regulatory necessity that informs every subsequent stage of drug development, from formulation and manufacturing to packaging and storage. A thorough understanding of thermal behavior is indispensable for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Scribd. ICH Guidelines for Drug Stability Testing. [Link]

-

IDEAS/RePEc. Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. [Link]

-

SGS. ICH Stability. [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ResearchGate. DSC curves of acetamide and acetamide-1 wt.% SiO2 samples. [Link]

-

ResearchGate. (2022). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetamide?[Link]

-

Pharmaceutical Technology. (2025). Salt Selection in Drug Development. [Link]

-

Acta Poloniae Pharmaceutica. (2013). APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. [Link]

-

PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

-

TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

-

EngagedScholarship@CSU. (2013). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link]

-

ResearchGate. TGA curve of four components and ETG-acetamide. [Link]

-

ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

-

ResearchGate. (2016). Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. [Link]

-

Organic Chemistry Portal. Acetamides. [Link]

-

Wikipedia. Acetamide. [Link]

-

MDPI. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

TA Instruments. Modulated Thermogravimetric Analysis:A new approach for obtaining kinetic parameter, TA-237. [Link]

-

SpringerLink. (2022). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance‐excipient compatibility. [Link]

-

Slideshare. Thermo gravimetric analysis(tga). [Link]

-

Infinita Lab. (2026). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Industry Applications. [Link]

-

SpringerLink. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

-

IntechOpen. (2013). Pharmaceutical Salts: Solids to Liquids by Using Ionic Liquid Design. [Link]

-

Ataman Kimya. ACETAMIDE. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ICH Stability | SGS [sgs.com]

- 5. database.ich.org [database.ich.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. tainstruments.com [tainstruments.com]

- 10. infinitalab.com [infinitalab.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ptfarm.pl [ptfarm.pl]

- 13. azom.com [azom.com]

- 14. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 15. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 17. Acetamide - Wikipedia [en.wikipedia.org]

- 18. scribd.com [scribd.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Expanding Therapeutic Frontier of Substituted Amino Acetamides: A Technical Guide for Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The substituted amino acetamide core represents a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its inherent structural features—a central amide bond flanked by an amino group and variable substituent patterns—provide a rich foundation for the design of molecules with finely tuned pharmacological activities. This guide offers an in-depth exploration of the therapeutic applications of this chemical class, moving beyond a mere catalog of compounds to provide a nuanced understanding of their mechanisms of action, the experimental rationale for their evaluation, and the practical methodologies employed in their development. We will delve into key examples from the fields of neurology, infectious diseases, and inflammation, illustrating the profound impact of this scaffold on contemporary drug discovery.

Section 1: Central Nervous System Applications - Modulating Neuronal Excitability

Substituted amino acetamides have found significant success as modulators of neuronal activity, leading to approved therapies for epilepsy and Parkinson's disease. The core principle behind their efficacy in the CNS lies in their ability to interact with key ion channels and enzymes that govern neuronal firing and neurotransmitter metabolism.

Lacosamide: A Case Study in Slow Inactivation of Voltage-Gated Sodium Channels

Lacosamide is an anticonvulsant drug that exemplifies the therapeutic potential of the amino acetamide scaffold.[1] Its mechanism of action is distinct from traditional sodium channel blockers, as it selectively enhances the slow inactivation of voltage-gated sodium channels.[2] This leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing without affecting normal physiological function.[2]

Clinical Efficacy and Pharmacokinetics:

Clinical trials have demonstrated the efficacy of lacosamide in reducing the frequency of partial-onset seizures.[3] A key advantage of lacosamide is its favorable pharmacokinetic profile, which includes high oral bioavailability (approximately 100%), low plasma protein binding (<15%), and a half-life of about 13 hours, allowing for twice-daily dosing.[2][4] It has a low potential for drug-drug interactions, a significant benefit in patients with epilepsy who are often on multiple medications.[1]

| Parameter | Value | Source |

| Bioavailability | ~100% | [2][4] |

| Tmax | 0.5 - 4 hours | [2] |

| Half-life | ~13 hours | [2][4] |

| Protein Binding | <15% | [2][4] |

| Elimination | Primarily renal | [4] |

Synthesis of Lacosamide:

The synthesis of lacosamide typically involves a multi-step process starting from D-serine. A common route includes the O-methylation of N-protected D-serine, followed by formation of the benzylamide, deprotection of the amino group, and a final N-acetylation step to yield the active pharmaceutical ingredient.[5][6][7][8]

Caption: Synthetic pathway for Lacosamide.

Safinamide: A Multi-Target Approach for Parkinson's Disease